Neurodazine

Vue d'ensemble

Description

Neurodazine est un composé imidazole trisubstitué perméable aux cellules, connu pour sa capacité à induire la neurogenèse. Il favorise la différenciation de divers types de cellules en neurones, ce qui en fait un outil précieux dans la recherche en neurosciences. Il a été démontré que la this compound induit la neurogenèse dans les cellules pluripotentes et non pluripotentes, y compris les myoblastes C2C12 et les cellules musculaires humaines matures .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La Neurodazine est synthétisée par un processus chimique en plusieurs étapes impliquant la formation d’un cycle imidazole. La synthèse commence généralement par la préparation d’un benzaldéhyde substitué, qui subit une réaction de condensation avec une amine pour former une imine. Cette imine est ensuite cyclisée pour former le cycle imidazole. Le produit final est purifié par recristallisation ou chromatographie pour obtenir une pureté élevée.

Méthodes de production industrielle : Dans un environnement industriel, la production de this compound implique des réacteurs chimiques à grande échelle où les conditions de réaction sont soigneusement contrôlées pour optimiser le rendement et la pureté. Le processus comprend des étapes telles que l’extraction par solvant, la distillation et la cristallisation. Des mesures de contrôle de la qualité sont mises en œuvre pour garantir la cohérence et la sécurité du produit final.

Analyse Des Réactions Chimiques

Types de réactions : La Neurodazine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier le cycle imidazole, modifiant potentiellement ses propriétés neurogènes.

Substitution : Les réactions de substitution sur le cycle aromatique ou le cycle imidazole peuvent conduire à la formation de nouveaux composés ayant des activités biologiques variées.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions d’halogénation ou de nitration utilisent souvent des réactifs comme le brome ou l’acide nitrique.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut produire de la this compound halogénée ou nitrée.

4. Applications de la recherche scientifique

La this compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie de l’imidazole et ses dérivés.

Biologie : Facilite l’étude de la neurogenèse et de la différenciation neuronale dans divers types de cellules.

Médecine : Applications thérapeutiques potentielles dans les maladies neurodégénératives en favorisant la régénération des cellules nerveuses.

Industrie : Utilisé dans le développement de médicaments neurogènes et d’outils de recherche pour les neurosciences.

Applications De Recherche Scientifique

Neurodazine is a cell-permeable tri-substituted imidazole and neurogenic agent . Research indicates its potential in various scientific applications, particularly in neurogenesis and stem cell research .

Scientific Research Applications

Neurogenesis Induction

- This compound induces neurogenesis in both neuroblastoma and fibroblast cells, promoting their differentiation into neuron-like cells . This induction is comparable to known neurogenic factors like retinoic acid and trichostatin A .

- It can induce neurogenesis of C2C12 myoblasts and cells derived from mature human skeletal muscle .

- This compound prevents astrocyte differentiation of P19 mouse embryonic carcinoma cells .

- It induces neuronal differentiation of human (SH-SY5Y) and mouse (Neuro-2a) neuroblastoma cells, and mouse NIH3T3 fibroblast cells .

Mechanism of Action

- This compound enhances neurogenesis in neuroblastoma cells by activating Wnt and Shh signaling pathways . In fibroblast cells, it primarily activates the Wnt signaling pathway .

- Cells differentiated by this compound express different isoforms of glutamate receptors .

Potential Therapies

- This compound could potentially allow the development of new therapies for degenerative conditions like Parkinson’s disease, without the ethical issues linked to using discarded human embryos for embryonic stem cells .

- This compound and Benzo(a)pyrene might improve the prognosis of LUAD (lung adenocarcinoma) patients .

- Muscle Cell Transformation: South Korean chemists turned muscle cells from the sole of a human foot into something akin to stem cells using this compound .

- Huntington's Disease: Researchers have been able to mobilize the brain's native stem cells to replenish a type of neuron lost in Huntington's disease . The sustained delivery of BDNF and noggin into the adult brain was clearly associated with both increased neurogenesis and delayed disease progression .

Cautions

- Some scientists are skeptical about claims that this compound can convert fully-differentiated adult muscle cells into nerve cells . A common problem is that many antibodies used to detect neuronal markers can also stain non-neuronal cell types under certain conditions . Structures described as "neurites" could be confused with short protrusions that are often seen extending from fibroblasts and other non-neuronal cell types .

- Researchers emphasize the importance of proper controls in studies to show that markers used were not found in untreated cells . This is important because antibodies can bind non-specifically . Also, there should be a demonstration that the cells are producing the messenger RNA for these markers .

- This compound has low solubility in aqueous media. For use as a cell culture supplement, stock solution should be diluted into culture medium immediately before use. Final DMSO concentration should be avoided above 0.1% due to potential cell toxicity .

Mécanisme D'action

La Neurodazine favorise la neurogenèse en activant des voies de signalisation spécifiques, notamment les voies Wnt et Sonic Hedgehog (Shh) . Ces voies jouent un rôle crucial dans la différenciation et le développement cellulaire. La this compound se lie à des cibles moléculaires au sein de ces voies, ce qui conduit à la régulation à la hausse des gènes spécifiques aux neurones et à la suppression de la différenciation des astrocytes. Cela entraîne la formation de nouveaux neurones à partir de cellules précurseurs.

Composés similaires :

Analogues de la this compound : Composés ayant des structures imidazoliques similaires mais des substituants différents.

Neurogénine : Un autre composé neurogène qui favorise la différenciation neuronale.

Acide rétinoïque : Un inducteur bien connu de la neurogenèse utilisé dans diverses applications de recherche.

Unicité de la this compound : La this compound est unique en raison de sa haute spécificité et de son efficacité dans l’induction de la neurogenèse dans différents types de cellules. Contrairement à certains autres composés, la this compound favorise sélectivement la différenciation neuronale tout en empêchant la formation d’astrocytes, ce qui en fait un outil précieux pour la recherche sur la neurogenèse ciblée .

La capacité de la this compound à activer plusieurs voies de signalisation et sa polyvalence dans diverses applications de recherche mettent en évidence son importance dans le domaine des neurosciences.

Comparaison Avec Des Composés Similaires

Neurodazine Analogues: Compounds with similar imidazole structures but different substituents.

Neurogenin: Another neurogenic compound that promotes neuronal differentiation.

Retinoic Acid: A well-known inducer of neurogenesis used in various research applications.

Uniqueness of this compound: this compound is unique due to its high specificity and efficiency in inducing neurogenesis across different cell types. Unlike some other compounds, this compound selectively promotes neuronal differentiation while preventing astrocyte formation, making it a valuable tool for targeted neurogenesis research .

This compound’s ability to activate multiple signaling pathways and its versatility in various research applications highlight its significance in the field of neuroscience.

Activité Biologique

Neurodazine is a small molecule that has garnered attention for its potential in promoting neurogenesis and neuronal differentiation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, experimental findings, and implications for therapeutic applications in neurodegenerative diseases and injuries.

This compound functions primarily by inducing the differentiation of non-pluripotent cells into neuron-like cells. This process involves the modulation of various signaling pathways that are crucial for neuronal development. Specifically, it has been observed to transdifferentiate human fibroblasts into neuron-like cells, bypassing the neural progenitor stage which minimizes the risk of tumor formation associated with pluripotent stem cells .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively promote neurogenesis in various cell types. For instance, it has been shown to induce differentiation in C2C12 myoblasts and mature human skeletal muscle-derived cells . The compound activates key transcription factors involved in neuronal differentiation, such as NEUROD1 and TUJ1, leading to increased expression of neuronal markers .

In Vivo Studies

This compound's efficacy has also been evaluated in animal models. In a study involving rats, treatment with this compound resulted in significant increases in the number of newly differentiated neurons in the hippocampus, as evidenced by immunohistochemical staining for neuronal markers like NeuN . The pharmacokinetic profile indicated that this compound could effectively cross the blood-brain barrier (BBB), with higher concentrations found in brain tissue compared to plasma, suggesting its potential for central nervous system applications .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : In a model of spinal cord injury (SCI), this compound was administered to assess its effects on functional recovery. The results indicated improved motor function and increased neuronal density at the injury site, supporting its role in enhancing neurogenesis post-injury .

- Case Study 2 : In neurodegenerative disease models, such as Alzheimer's disease, this compound treatment led to enhanced synaptic connectivity and cognitive function improvements, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Data Tables

The following table summarizes key findings from research studies on this compound:

Propriétés

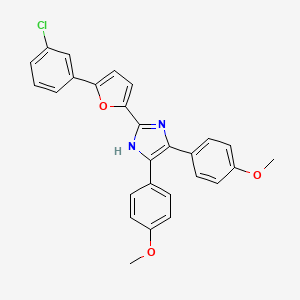

IUPAC Name |

2-[5-(3-chlorophenyl)furan-2-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21ClN2O3/c1-31-21-10-6-17(7-11-21)25-26(18-8-12-22(32-2)13-9-18)30-27(29-25)24-15-14-23(33-24)19-4-3-5-20(28)16-19/h3-16H,1-2H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEOFPAEDSMOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(O3)C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583006 | |

| Record name | 2-[5-(3-Chlorophenyl)furan-2-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937807-66-4 | |

| Record name | 2-[5-(3-Chlorophenyl)furan-2-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neurodazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.